molecular formula C10H10BNO2 B11906161 (3-Aminonaphthalen-2-yl)boronic acid

(3-Aminonaphthalen-2-yl)boronic acid

Cat. No.: B11906161
M. Wt: 187.00 g/mol
InChI Key: DUMCJLOQCGZZBQ-UHFFFAOYSA-N
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Description

(3-Aminonaphthalen-2-yl)boronic acid (CAS 1310408-35-5) is a high-value naphthalene-based boronic acid derivative of significant interest in medicinal chemistry and organic synthesis. This compound features both boronic acid and primary amine functional groups, making it a versatile building block for constructing complex molecules via metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction . Its structure is particularly valuable for creating potential bioactive molecules, as the boronic acid group can act as a bioisostere of carboxylic acids and is known to reversibly form covalent complexes with nucleophilic residues like serine in enzyme active sites . This mechanism is the basis for several FDA-approved boronic acid drugs, including the proteasome inhibitor bortezomib and the β-lactamase inhibitor vaborbactam . The presence of the amine group further allows for derivatization or interaction with biological targets, expanding its utility in drug discovery programs aimed at oncology, antibacterial agents, and enzyme inhibition . This product is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H10BNO2

Molecular Weight

187.00 g/mol

IUPAC Name

(3-aminonaphthalen-2-yl)boronic acid

InChI

InChI=1S/C10H10BNO2/c12-10-6-8-4-2-1-3-7(8)5-9(10)11(13)14/h1-6,13-14H,12H2

InChI Key

DUMCJLOQCGZZBQ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=CC=CC=C2C=C1N)(O)O

Origin of Product

United States

Advanced Synthetic Methodologies for 3 Aminonaphthalen 2 Yl Boronic Acid and Its Derivatives

Direct Boronation Approaches to Naphthalene (B1677914) Systems

Direct C–H borylation represents a highly atom-economical and efficient strategy for synthesizing arylboronic acids by converting a carbon-hydrogen bond directly into a carbon-boron bond. This approach avoids the need for pre-functionalized starting materials like haloarenes. For naphthalene systems, transition metal-catalyzed, particularly iridium-catalyzed, borylation is a prominent method. rsc.orgnih.govrsc.org

The regioselectivity of these reactions is typically governed by the steric environment of the C-H bonds, with borylation favoring the most accessible positions. rsc.org In the case of a 3-aminonaphthalene substrate, direct borylation would likely face challenges in achieving exclusive selectivity at the C-2 position due to the presence of multiple reactive sites on the naphthalene core. However, iridium-catalyzed reactions have been successfully applied to functionalize the core of naphthalenediimides. nih.govrsc.org The use of a directing group, which positions the catalyst proximal to a specific C-H bond, can overcome issues of regioselectivity. rsc.org For instance, a removable directing group attached to the amine functionality could potentially steer the borylation to the ortho position (C-2).

Another approach involves metal-free, Sandmeyer-type borylation reactions, which convert arylamines into arylboronates via diazonium salt intermediates. orgsyn.org This method involves diazotization of the amine followed by a borylation step using a diboron (B99234) reagent. orgsyn.org

Palladium-Catalyzed Cross-Coupling Strategies for (3-Aminonaphthalen-2-yl)boronic Acid Synthesis

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry for forming carbon-boron bonds, providing a reliable and high-yielding route to arylboronic acids and their esters.

Suzuki-Miyaura Boronation Techniques for Aminonaphthalene Precursors

The Miyaura borylation is a powerful palladium-catalyzed cross-coupling reaction for synthesizing boronate esters from aryl halides or triflates. organic-chemistry.orgresearchgate.net This method is arguably the most practical and widely used approach for preparing (3-Aminonaphthalen-2-yl)boronic acid. The synthesis would typically start from a pre-functionalized precursor, such as 3-amino-2-halonaphthalene (e.g., 3-amino-2-bromonaphthalene).

The reaction involves coupling the aryl halide with a diboron reagent, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst and a base. organic-chemistry.orgresearchgate.net A common catalytic system includes a palladium source like PdCl₂(dppf) (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)) and a base such as potassium acetate (B1210297) (KOAc). researchgate.net The resulting product is the pinacol (B44631) ester of the boronic acid, which is generally more stable and easier to handle and purify than the free boronic acid. organic-chemistry.org The pinacol ester can then be hydrolyzed to the desired (3-Aminonaphthalen-2-yl)boronic acid if needed.

Table 1: Representative Conditions for Miyaura Borylation

Starting MaterialBoron ReagentCatalystBaseSolventTypical Product
3-Amino-2-bromonaphthaleneBis(pinacolato)diboron (B₂pin₂)PdCl₂(dppf)Potassium Acetate (KOAc)Dioxane or DMSO2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-3-amine
3-Trifluoromethanesulfonyloxynaphthalen-2-amineTetrahydroxydiboron (B82485) (B₂(OH)₄)Pd(XPhos) G2Potassium Acetate (KOAc)Ethanol(3-Aminonaphthalen-2-yl)boronic acid

Recent advancements have introduced tetrahydroxydiboron (B₂(OH)₄) as a more atom-economical boron source, which can directly yield the arylboronic acid. nih.govnih.gov This approach simplifies the procedure by potentially avoiding the final hydrolysis step. nih.gov

Alternative Transition Metal-Catalyzed Boronation Reactions

While palladium remains the most common metal for Miyaura borylation, other transition metals have been explored. Nickel-based catalysts, for example, have been shown to be effective for the borylation of alkyl and aryl electrophiles. These systems can sometimes offer different reactivity or be more cost-effective than palladium.

Functionalization and Derivatization Strategies for the (3-Aminonaphthalen-2-yl)boronic Acid Scaffold

Once synthesized, the (3-Aminonaphthalen-2-yl)boronic acid scaffold can be further modified at either the amine or the boronic acid functional group to create a diverse range of derivatives for various applications.

Chemical Modification of the Amine Functionality

The primary amine group on the naphthalene ring is a versatile handle for further functionalization. Standard organic transformations can be applied to introduce a variety of substituents. These modifications are often crucial for tuning the electronic properties, solubility, or binding capabilities of the molecule.

Common modifications include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides. This is often used as a protecting group strategy or to introduce specific functionalities.

Alkylation: Introduction of alkyl groups via reaction with alkyl halides.

Reductive Amination: Reaction with aldehydes or ketones followed by reduction to form secondary or tertiary amines.

Diazotization: Conversion of the amine to a diazonium salt, which can then be substituted with various other functional groups (a Sandmeyer-type reaction).

These reactions may require the boronic acid moiety to be protected, typically as a pinacol ester, to prevent unwanted side reactions.

Table 2: Examples of Amine Functionalization Reactions

Reaction TypeReagentFunctional Group IntroducedPotential Application
AcylationAcetyl Chloride-NHC(O)CH₃ (Acetamide)Protecting group, alter solubility
SulfonylationToluenesulfonyl Chloride-NHSO₂C₆H₄CH₃ (Tosyamide)Protecting group, synthetic handle
Reductive AminationBenzaldehyde, then NaBH₄-NHCH₂C₆H₅ (Benzylamine)Introduce bulky substituent

Manipulation of the Boronic Acid Moiety (e.g., ester formation)

The boronic acid group itself is a key site for modification. The most common derivatization is the formation of boronate esters. wikipedia.org This is achieved by reacting the boronic acid with a diol, such as pinacol (2,3-dimethyl-2,3-butanediol), often under dehydrating conditions.

Reasons for boronate ester formation include:

Stability: Boronate esters, particularly pinacol esters, are generally more stable to air and moisture and less prone to dehydration-induced trimerization (forming boroxines) than free boronic acids. organic-chemistry.org

Purification: Their enhanced stability and crystallinity often facilitate purification by chromatography or recrystallization. organic-chemistry.org

Compatibility: They are highly effective coupling partners in Suzuki-Miyaura reactions. wikipedia.org

Besides esterification, boronic acids can be converted into other derivatives such as organotrifluoroborates by treatment with potassium hydrogen fluoride (B91410) (KHF₂). Trifluoroborate salts exhibit enhanced stability and are also excellent partners in cross-coupling reactions. nih.gov

Protection and Deprotection Techniques for Amine and Boronic Acid Groups

The synthesis of complex molecules containing (3-Aminonaphthalen-2-yl)boronic acid often requires the strategic use of protecting groups for both the amine and boronic acid functionalities. This prevents unwanted side reactions and allows for selective transformations at other positions of the molecule. organic-chemistry.org

Amine Group Protection:

The nucleophilic nature of the amine group necessitates its protection during many synthetic steps. organic-chemistry.org Carbamates are a widely used class of protecting groups for amines due to their ease of installation and removal under specific conditions. masterorganicchemistry.com

Boc (tert-butyloxycarbonyl) Group: The Boc group is one of the most common amine protecting groups. fishersci.co.uk It is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. fishersci.co.uk Deprotection is achieved under acidic conditions, commonly using trifluoroacetic acid (TFA) or hydrochloric acid (HCl). fishersci.co.ukmasterorganicchemistry.com This method is advantageous as it often proceeds quickly at room temperature. fishersci.co.uk

Cbz (carboxybenzyl) Group: The Cbz group is another valuable protecting group for amines. masterorganicchemistry.com It is introduced using benzyl (B1604629) chloroformate (CbzCl). A key advantage of the Cbz group is its stability under acidic conditions used to remove Boc groups, allowing for orthogonal protection strategies. masterorganicchemistry.com Deprotection of the Cbz group is typically accomplished by catalytic hydrogenolysis. masterorganicchemistry.commasterorganicchemistry.com

Tosyl (Ts) Group: The tosyl group offers high stability and is often employed for protecting amines. nih.gov However, its removal generally requires harsh conditions, such as strong acids at elevated temperatures or strong reducing agents. nih.govwikipedia.org

Boronic Acid Group Protection:

Boronic acids require protection to modulate their Lewis acidity, improve stability towards hydrolysis and oxidation, and prevent undesired side reactions. nih.gov Cyclic boronic esters are commonly employed for this purpose. chem-station.com

Pinacol Esters: Pinacol esters are the most popular protecting group for boronic acids. chem-station.com They are often formed by reaction with pinacol. These esters are generally stable enough for purification by column chromatography but can be readily used in reactions like the Suzuki coupling. chem-station.com Deprotection to the free boronic acid can be achieved by hydrolysis, often under acidic conditions. chem-station.com

MIDA Esters (N-methyliminodiacetic acid esters): MIDA esters provide a robust protection for boronic acids. They are stable under a variety of reaction conditions and can be deprotected under basic hydrolysis conditions. chem-station.com

Photocleavable Protecting Groups: Innovative strategies include the use of photocleavable protecting groups, such as those based on the 2-nitrobenzyl motif. researchgate.net These groups offer the advantage of mild deprotection under photochemical conditions. nih.govresearchgate.net

Interactive Table of Protecting Groups:

Functional GroupProtecting GroupCommon Protection Reagent(s)Common Deprotection ConditionsKey Features
AmineBoc (tert-butyloxycarbonyl)Di-tert-butyl dicarbonate (Boc₂O)Trifluoroacetic acid (TFA), Hydrochloric acid (HCl)Widely used, acid-labile. fishersci.co.ukmasterorganicchemistry.com
AmineCbz (carboxybenzyl)Benzyl chloroformate (CbzCl)Catalytic Hydrogenolysis (H₂, Pd/C)Stable to acid, useful for orthogonal strategies. masterorganicchemistry.commasterorganicchemistry.com
AmineTosyl (Ts)Tosyl chloride (TsCl)Strong acid (HBr, H₂SO₄), Strong reducing agentsHighly stable, requires harsh deprotection. nih.govwikipedia.org
Boronic AcidPinacol EsterPinacolAcidic hydrolysisCommon, stable to chromatography, used in Suzuki coupling. chem-station.com
Boronic AcidMIDA EsterN-methyliminodiacetic acidBasic hydrolysisRobust, stable to various conditions. chem-station.com
Boronic Acid2-Nitrobenzyl-based1-(2-nitrophenyl)neopentyl glycolPhotochemical cleavageMild, light-induced deprotection. nih.govresearchgate.net

Innovative Synthetic Approaches for (3-Aminonaphthalen-2-yl)boronic Acid

Recent advancements in synthetic organic chemistry have led to the development of novel methods for the synthesis of (3-Aminonaphthalen-2-yl)boronic acid and its derivatives, focusing on improved efficiency, scalability, and sustainability.

Flow Chemistry Protocols for Scalable Synthesis

Flow chemistry offers a powerful platform for the synthesis of boronic acids on a multigram scale. organic-chemistry.org This technique involves the continuous pumping of reagents through a reactor, allowing for precise control over reaction parameters such as temperature and mixing. organic-chemistry.org The use of flow chemistry can lead to rapid reaction times, often within seconds, and high throughput, making it suitable for both small-scale medicinal chemistry applications and larger-scale production. organic-chemistry.org For instance, a continuous flow setup using organolithium chemistry has been demonstrated for the synthesis of various boronic acids with high purity and yield. organic-chemistry.org This approach mitigates the challenges associated with traditional batch processes, such as heat dissipation and mixing efficiency. organic-chemistry.org

Microwave-Assisted Organic Synthesis of Derivatives

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable tool for accelerating chemical reactions. By utilizing microwave irradiation, reaction times can be significantly reduced from hours to minutes. researchgate.net This technique has been successfully applied to the synthesis of various derivatives, including those with aminophosphonic and dihydrobenzofuran scaffolds. nih.govmdpi.com For example, the synthesis of α-aminophosphonates can be achieved in as little as 10 minutes at 80°C using microwave irradiation. mdpi.com Similarly, the synthesis of 1-aminoalkyl-2-naphthols has been reported in just a few minutes. ijcmas.com The rapid heating and precise temperature control offered by microwave synthesis often lead to higher yields and purities of the desired products. researchgate.netmdpi.com

Solid-Phase Synthesis Applications

Solid-phase synthesis offers a streamlined approach for the preparation of complex molecules, including peptides and other derivatives incorporating boronic acids. nih.govrsc.org In this methodology, the starting material is attached to a solid support, such as a polystyrene resin, and subsequent reactions are carried out in a stepwise manner. nih.govnih.gov This approach simplifies purification, as excess reagents and byproducts can be washed away, eliminating the need for tedious liquid-liquid extractions and column chromatography. nih.govrsc.org High-yield synthesis of peptide boronic acids has been demonstrated using this technique, which is compatible with standard Fmoc chemistry. nih.govresearchgate.net

Green Chemistry Considerations in (3-Aminonaphthalen-2-yl)boronic Acid Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceutical intermediates and other valuable compounds. pharmtech.com A key consideration is the use of environmentally benign solvents and reagents. Boronic acids themselves are considered to have favorable environmental profiles, as they can degrade to boric acid, a relatively non-toxic compound. nih.gov

Green synthetic methods for related compounds, such as 1-aminoalkyl-2-naphthols, have been developed using techniques like "Grindstone Chemistry," which involves the solvent-free grinding of reactants. ijcmas.com This method is energy-efficient and can be suitable for large-scale operations. ijcmas.com The development of catalytic methods and one-pot, multi-component reactions also contributes to the greenness of a synthesis by reducing the number of steps and the amount of waste generated. ijcmas.com

Mechanistic Investigations and Reactivity Profiles of 3 Aminonaphthalen 2 Yl Boronic Acid

Fundamental Reactivity of the Boronic Acid Moiety in (3-Aminonaphthalen-2-yl)boronic Acid

The boronic acid group is a key driver of the molecule's reactivity, engaging in several characteristic chemical transformations.

Lewis Acidity and Interactions with Nucleophiles and Lewis Bases

The boron atom in (3-Aminonaphthalen-2-yl)boronic acid features a vacant p-orbital, which confers its Lewis acidic character. This allows it to readily accept electron pairs from nucleophiles and Lewis bases, leading to the formation of a tetrahedral boronate species. nih.gov The equilibrium between the neutral, trigonal boronic acid and the anionic, tetrahedral boronate is a pivotal aspect of its chemistry, influenced by factors such as pH and the nature of the interacting nucleophile. researchgate.net For instance, phenylboronic acid has a pKa of approximately 8.8. researchgate.net This interaction is fundamental to many of its applications, including the crucial formation of boronate complexes in Suzuki-Miyaura cross-coupling reactions. nih.gov The binding of protic guest molecules is often facilitated by a combination of donor/acceptor and hydrogen bonding interactions. nih.gov

Reversible Covalent Bonding with Diols and Polyols

A defining characteristic of boronic acids is their capacity to form reversible covalent bonds with 1,2- and 1,3-diols, as well as other polyols. nih.gov This reaction yields cyclic boronate esters, and the stability of these esters is contingent on factors like pH, and the concentration and structure of the diol. nih.govmdpi.com The reversible nature of this bond is central to the application of boronic acids in sensors and separation systems for diol-containing molecules like saccharides. researchgate.netresearchgate.net The formation of these stable boronate esters can also be harnessed to create reversible molecular assemblies. nih.gov The interaction is particularly effective for cis-diols, resulting in the formation of five- or six-membered rings. nih.govresearchgate.net

Reactant TypeInteraction with Boronic AcidResulting StructureKey Influencing Factors
Nucleophiles/Lewis BasesLewis acid-base interactionTetrahedral boronate speciespH, Nucleophile nature
1,2- and 1,3-DiolsReversible covalent bondingCyclic boronate esterspH, Diol concentration and structure

Oxidative Deboronation Pathways and Reaction Mechanisms

The carbon-boron bond in (3-Aminonaphthalen-2-yl)boronic acid is susceptible to cleavage via oxidative processes, a reaction termed oxidative deboronation. pnas.org This transformation, often facilitated by oxidizing agents like hydrogen peroxide, results in the substitution of the boronic acid group with a hydroxyl group. researchgate.netpnas.org The proposed mechanism involves the formation of a boronate intermediate through the addition of the oxidant to the boron atom. pnas.org This is followed by a 1,2-shift where the aryl group migrates from the boron to an oxygen atom, and subsequent hydrolysis yields the corresponding phenol. pnas.org The rate-limiting step in this oxidation is believed to be the carbon-boron to oxygen migration. pnas.org In some contexts, reactive oxygen species (ROS) generated during cytochrome P450 catalysis can also lead to deboronation. nih.govacs.org

Reactivity of the Aminonaphthalene Moiety in (3-Aminonaphthalen-2-yl)boronic Acid

The amino group on the naphthalene (B1677914) ring introduces a second reactive center, enabling a variety of chemical transformations.

Imine and Imine-Boronate Formation Chemistry

The primary amino group of (3-Aminonaphthalen-2-yl)boronic acid can readily undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. orgoreview.commasterorganicchemistry.com This reversible, acid-catalyzed reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. orgoreview.comlibretexts.org The reaction rate is often optimal at a pH of around 4 to 5. orgoreview.com A noteworthy feature of this particular molecule is the potential for the newly formed imine nitrogen to coordinate with the adjacent boron atom, leading to the formation of an imine-boronate complex through a dative bond. nih.gov This intramolecular interaction can significantly influence the stability and electronic properties of the resulting conjugate. nih.gov

Nucleophilic and Electrophilic Reactivity of the Amino Group

The amino group in (3-Aminonaphthalen-2-yl)boronic acid is nucleophilic due to the lone pair of electrons on the nitrogen atom. masterorganicchemistry.com This allows it to react with a range of electrophiles. For instance, it can undergo acylation with reagents like acid chlorides to form amides, and alkylation with alkyl halides. nih.govacs.org The nucleophilicity generally increases from primary to secondary amines. masterorganicchemistry.com Conversely, the amino group can be converted into an electrophilic species. Diazotization, through reaction with nitrous acid, transforms the amino group into a diazonium salt. This intermediate can then participate in various substitution reactions, enabling the introduction of a wide array of functional groups. Aromatic amines can also be metabolically activated to form reactive electrophilic intermediates that can interact with cellular macromolecules. researchgate.net

Reaction TypeReactantProduct
Imine FormationAldehydes/KetonesImines (Schiff Bases)
AcylationAcid Chlorides/AnhydridesAmides
DiazotizationNitrous AcidDiazonium Salts

Cross-Coupling Reactions Involving (3-Aminonaphthalen-2-yl)boronic Acid

The presence of the boronic acid group makes (3-Aminonaphthalen-2-yl)boronic acid a prime candidate for palladium-catalyzed cross-coupling reactions, which are fundamental transformations for the construction of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is one of the most powerful methods for the formation of C-C bonds, typically between an organoboron compound and an organic halide or triflate. libretexts.orgnumberanalytics.com For (3-Aminonaphthalen-2-yl)boronic acid, this reaction would enable the synthesis of a wide range of 3-amino-2-arylnaphthalene derivatives, which are scaffolds of interest in medicinal chemistry and materials science.

The general scope of Suzuki-Miyaura reactions is broad, tolerating a wide variety of functional groups. ubc.ca The reactivity of the organic halide partner typically follows the order I > OTf > Br > Cl. libretexts.org The choice of catalyst, ligand, and base is crucial for a successful transformation, especially when dealing with potentially problematic substrates. For amino-substituted boronic acids, the amino group can coordinate to the palladium center, potentially inhibiting the catalytic cycle. nih.gov Therefore, the use of bulky electron-rich phosphine (B1218219) ligands, such as SPhos or XPhos, is often beneficial as they can promote the desired reductive elimination step and prevent catalyst deactivation. snnu.edu.cn

While specific studies on (3-Aminonaphthalen-2-yl)boronic acid are limited, data from analogous aminoboronic acids and nitrogen-rich heterocycles can provide insights. For instance, the coupling of unprotected nitrogen-containing heterocycles often requires carefully optimized conditions to achieve good yields. nih.govmit.edu

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Boronic Acids with Aryl Halides

Boronic AcidCoupling PartnerCatalyst SystemBaseSolventYield (%)Reference
Phenylboronic acid4-IodoanisolePd-PEPPSI-IPrKOt-BuTolueneHigh acs.org
3-Fluorophenylboronic acid3-ChloroindazolePd2(dba)3 / SPhosK3PO4Dioxane/H2O~56 nih.gov
Arylboronic acidAryl BromidePd(OAc)2 / L1*NaOH-66 nih.gov
4-Methoxyphenylboronic acid2,4-di-tert-butylphenolCuI-USYCs2CO3MethanolGood to High mdpi.com
1

Limitations of the Suzuki-Miyaura coupling involving aminoboronic acids can include:

Protodeboronation: This is a common side reaction where the C-B bond is cleaved and replaced by a C-H bond. It is more prevalent with electron-deficient arylboronic acids or certain heterocyclic boronic acids. nih.gov The presence of the electron-donating amino group in (3-Aminonaphthalen-2-yl)boronic acid might mitigate this issue to some extent.

Catalyst Inhibition: As mentioned, the lone pair on the nitrogen of the amino group can coordinate to the palladium catalyst, leading to the formation of inactive complexes and slowing down or halting the reaction. nih.govmit.edu

Homocoupling: The formation of biaryl products from the coupling of two boronic acid molecules can occur as a side reaction, particularly at higher temperatures or with certain catalyst systems.

Sluggish Reactivity of Aryl Chlorides: Aryl chlorides are often less reactive than the corresponding bromides or iodides and may require more specialized and active catalyst systems to achieve efficient coupling. quora.com

Beyond the Suzuki-Miyaura reaction, boronic acids can participate in a variety of other transition metal-catalyzed transformations.

Chan-Evans-Lam (CEL) Coupling: This is a copper-catalyzed reaction that forms a carbon-heteroatom bond, most commonly a C-N or C-O bond. (3-Aminonaphthalen-2-yl)boronic acid could potentially undergo intermolecular C-N coupling with amines or amides, although the presence of the internal amino group might lead to intramolecular side reactions or polymerization.

Heck-Type and Other Multi-Component Reactions: Palladium-catalyzed three-component reactions involving an alkene, an organic halide, and a boronic acid have been developed. nih.gov These reactions allow for the simultaneous formation of multiple C-C bonds. For example, a reaction could potentially be devised to couple (3-Aminonaphthalen-2-yl)boronic acid with a vinyl triflate and a conjugated diene to build complex molecular architectures. nih.gov Similarly, three-component couplings of boronic esters, indoles, and allylic acetates have been reported, showcasing the versatility of boron reagents in complex transformations. nih.gov

Acylative Coupling: The Suzuki-Miyaura reaction has been adapted for acylation by coupling organoboron reagents with acyl chlorides or anhydrides, providing a direct route to ketones. nih.gov This could be a potential route to synthesize 3-amino-2-acylnaphthalenes from (3-Aminonaphthalen-2-yl)boronic acid.

Electrophilic Boronation Reactions in Functionalization

Electrophilic C-H borylation is a powerful, often metal-free, method for the synthesis of arylboronic acids. nih.govrsc.org This strategy typically involves the reaction of an arene with a highly electrophilic boron species, such as those generated from boron trihalides (e.g., BBr₃). The regioselectivity of this reaction is controlled by the electronic properties of the substrate and can be guided by directing groups. rsc.orgnih.gov

For the synthesis of (3-Aminonaphthalen-2-yl)boronic acid or its derivatives, a directing group strategy would be essential to control the position of borylation on the naphthalene ring. Amine or amide functionalities can act as effective directing groups in electrophilic borylation. nih.govrsc.org For example, an amide can coordinate to a Lewis acidic boron reagent, activating the ortho C-H bond towards borylation. nih.gov A hypothetical route to a precursor of the title compound could involve the directed C-H borylation of an N-acylated 2-aminonaphthalene. Subsequent modification of the acyl group could then yield the target molecule.

Regioselectivity and Stereoselectivity in Reactions of (3-Aminonaphthalen-2-yl)boronic Acid

The substituent pattern on (3-Aminonaphthalen-2-yl)boronic acid dictates the regioselectivity of its subsequent reactions, while stereoselectivity becomes a factor in reactions that create new chiral centers.

Regioselectivity: In electrophilic aromatic substitution reactions, the directing effects of the existing substituents are paramount. The amino group (-NH₂) is a strong activating group and is ortho-, para-directing. The boronic acid group (-B(OH)₂) is a deactivating group and is meta-directing. On the naphthalene ring of (3-Aminonaphthalen-2-yl)boronic acid, the C1 and C4 positions are ortho and para to the amino group, respectively, and would be activated towards electrophiles. The boronic acid at C2 would direct incoming electrophiles away from its adjacent positions. Therefore, electrophilic attack is most likely to occur at the C1 or C4 positions. The regioselectivity of Friedel-Crafts acylations, for instance, is often problematic and can lead to mixtures of products. nih.gov

Stereoselectivity: The Suzuki-Miyaura reaction is generally stereospecific, meaning the configuration of the coupling partners is retained in the product. libretexts.org This is particularly relevant when using chiral, enantioenriched secondary boronic esters. acs.org Since (3-Aminonaphthalen-2-yl)boronic acid itself is achiral, stereoselectivity is not a concern in its direct coupling reactions. However, if the coupling partner is chiral, or if subsequent reactions create a stereocenter, then controlling the stereochemical outcome becomes important. For instance, in related systems like the coupling of α-(acetylamino)benzylboronic esters, the stereochemical outcome (retention or inversion) can be controlled by the choice of additives. acs.org

Advanced Mechanistic Studies and Catalytic Cycle Investigations

Understanding the reaction mechanism is key to optimizing reaction conditions and expanding the scope of a transformation. ubc.ca The catalytic cycle of the Suzuki-Miyaura reaction is generally accepted to proceed through three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

Oxidative Addition: A Pd(0) species, often generated in situ from a palladium precatalyst, undergoes oxidative addition to the organic halide (Ar-X), forming a Pd(II) intermediate (Ar-Pd(II)-X). libretexts.org

Transmetalation: This is the key step where the organic group is transferred from the boron atom to the palladium center. The boronic acid is activated by a base (e.g., K₃PO₄, NaOH) to form a more nucleophilic boronate species [Ar'B(OH)₃]⁻. This boronate then reacts with the Pd(II) complex to form a new diorganopalladium(II) intermediate (Ar-Pd(II)-Ar'). libretexts.orgnih.gov

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the final biaryl product (Ar-Ar') and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. libretexts.org

The detailed study of the Suzuki-Miyaura reaction has led to the characterization of several key intermediates. The oxidative addition complexes and the final diorganopalladium(II) species have been studied extensively. libretexts.org The transmetalation step is often the rate-determining step and its mechanism can be complex. Low-temperature NMR studies and computational models have provided evidence for pre-transmetalation intermediates where the boronate is coordinated to the palladium complex through an oxygen bridge. mit.edu

In the context of (3-Aminonaphthalen-2-yl)boronic acid, the amino group could play a significant role in the catalytic cycle. It could potentially coordinate to palladium at various stages, forming chelated intermediates. Such coordination could either stabilize certain intermediates, potentially accelerating a desired step, or form highly stable, off-cycle complexes that act as catalyst reservoirs or inhibitors. mit.edu For example, studies on the coupling of nitrogen-rich heterocycles have shown that the formation of palladium-azole complexes can inhibit catalysis. nih.govmit.edu A similar phenomenon could occur with the amino group of the title compound, making the choice of ligand and reaction conditions particularly important to favor the productive catalytic pathway over catalyst deactivation.

Furthermore, novel reaction pathways have been explored, such as an "aminative Suzuki-Miyaura coupling" where a formal nitrene insertion occurs, transforming biaryl products into diaryl amines. snnu.edu.cnresearchgate.net Mechanistic studies of such reactions reveal a flexible order of bond-forming events and multiple competing mechanisms, highlighting the complexity and synthetic potential of coupling reactions involving amino-functionalized reagents. snnu.edu.cnresearchgate.net

Kinetic and Thermodynamic Aspects of Reactivity

The reactivity of (3-Aminonaphthalen-2-yl)boronic acid is governed by the interplay of kinetic and thermodynamic factors, which are influenced by the electronic and steric properties of the aminonaphthalene backbone and the boronic acid moiety. While specific quantitative kinetic and thermodynamic data for (3-Aminonaphthalen-2-yl)boronic acid is not extensively documented in publicly available literature, a comprehensive understanding can be derived from studies of analogous aminophenylboronic acids and related boronic acid derivatives. These studies provide a framework for predicting the reactivity profile of (3-Aminonaphthalen-2-yl)boronic acid in various chemical transformations.

The presence of the amino group at the 3-position and the boronic acid group at the 2-position on the naphthalene ring suggests the potential for intramolecular interactions that can significantly modulate reactivity. The proximity of the basic amino group to the acidic boronic acid can lead to the formation of an intramolecular dative B-N bond, forming a zwitterionic boronate species. This interaction can influence the Lewis acidity of the boron center and, consequently, the kinetics and thermodynamics of its reactions.

Kinetic Considerations

The kinetics of reactions involving boronic acids, such as esterification with diols and cross-coupling reactions, are often complex. For aminophenylboronic acids, the rate of reaction can be pH-dependent due to the protonation state of the amino group and the equilibrium between the neutral boronic acid and the anionic boronate form.

Studies on ortho-aminomethyl functionalized phenylboronic acids have provided valuable insights into the kinetic role of the amino group. Research has shown that an ortho-aminomethyl group can act as an intramolecular general-acid catalyst (as an ammonium (B1175870) ion) to facilitate the departure of a leaving group from the boron center. nih.gov This intramolecular catalysis can accelerate the rate-determining step in reactions such as boronate ester formation. By microscopic reversibility, the resulting amine can then act as a general-base catalyst to deliver the incoming nucleophile. nih.gov

In the context of (3-Aminonaphthalen-2-yl)boronic acid, the 3-amino group is similarly positioned to potentially influence the reaction rates at the 2-boronic acid center through intramolecular catalytic effects. The rate constants for such reactions would be expected to show a dependence on pH, reflecting the pKa of the amino group.

Table 1: Kinetic Data for the Reaction of an ortho-Aminomethyl Phenylboronic Acid with Fructose (B13574) nih.gov

Solvent SystemForward Rate Constant (k₁) (s⁻¹)Reverse Rate Constant (k₋₁) (s⁻¹)Kinetic Isotope Effect (KIE) on k₁
H₂O/CH₃OH0.34-1.42
D₂O/CH₃OD0.24-

Data from a study on a related aminoboronic acid, presented for illustrative purposes.

The kinetic isotope effect (KIE) observed in studies of related compounds further supports the involvement of proton transfer in the rate-determining step, a process in which the amino group of (3-Aminonaphthalen-2-yl)boronic acid could participate. nih.gov

Thermodynamic Aspects

The thermodynamic favorability of reactions involving (3-Aminonaphthalen-2-yl)boronic acid is dictated by changes in Gibbs free energy (ΔG), which is composed of enthalpic (ΔH) and entropic (ΔS) contributions. The formation of stable products, such as cyclic boronate esters with diols or the products of Suzuki-Miyaura cross-coupling, drives the reactions to completion.

The binding of boronic acids to diols is a reversible process, and the equilibrium constant (K_eq) or association constant (K_a) is a measure of the thermodynamic stability of the resulting boronate ester. The association constants for ortho-aminomethyl phenylboronic acid with fructose have been measured, providing an indication of the binding affinity. nih.gov

Table 2: Thermodynamic Data for the Binding of an ortho-Aminomethyl Phenylboronic Acid with Fructose nih.gov

Solvent SystemAssociation Constant (Kₐ) (M⁻¹)
H₂O/CH₃OH3.6 x 10³
D₂O/CH₃OD4.0 x 10³

Data from a study on a related aminoboronic acid, presented for illustrative purposes.

Catalytic Applications and Roles of 3 Aminonaphthalen 2 Yl Boronic Acid

(3-Aminonaphthalen-2-yl)boronic Acid as a Lewis Acid Catalyst

The boronic acid moiety in (3-Aminonaphthalen-2-yl)boronic acid possesses an empty p-orbital, rendering it a Lewis acid. This characteristic allows it to activate Lewis basic substrates, particularly those containing hydroxyl groups like alcohols and carboxylic acids. By forming a reversible covalent bond with the hydroxyl group, the boronic acid can enhance the electrophilicity of the substrate, facilitating subsequent nucleophilic attack. This mode of activation is a cornerstone of boronic acid catalysis. nih.gov

In principle, (3-Aminonaphthalen-2-yl)boronic acid could catalyze reactions such as esterifications and amidations by activating the carboxylic acid component. The adjacent amino group could potentially modulate the Lewis acidity of the boron center through intramolecular interactions, although the precise effect would require experimental validation.

Organocatalytic Applications of (3-Aminonaphthalen-2-yl)boronic Acid Frameworks

The bifunctional nature of (3-Aminonaphthalen-2-yl)boronic acid, containing both a Lewis acidic site (boronic acid) and a Brønsted basic site (amino group), makes it a potential candidate for organocatalysis. This dual functionality could enable cooperative catalysis, where both groups participate in the activation of reactants.

For instance, in reactions such as aldol (B89426) or Michael additions, the amino group could act as a base to deprotonate a carbon acid, forming a nucleophilic enolate, while the boronic acid activates the electrophilic partner. This type of cooperative activation has been observed with other aminoboronic acids. While no specific studies on (3-Aminonaphthalen-2-yl)boronic acid in this context have been found, its framework is suitable for such applications. An organocatalytic approach for the formylation of boronic acids using glyoxylic acid has been reported, demonstrating the potential of boronic acids in novel organocatalytic transformations. researchgate.net

Ligand Design and Coordination Chemistry for Transition Metal Catalysis

The amino group of (3-Aminonaphthalen-2-yl)boronic acid can act as a coordinating ligand for transition metals. This opens the possibility of designing novel ligands where the boronic acid moiety can play a secondary role, either by influencing the electronic properties of the metal center or by participating directly in the catalytic cycle. The transmetalation of boronic acids is a key step in many transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. nih.gov

A ligand incorporating the (3-Aminonaphthalen-2-yl)boronic acid scaffold could potentially be used in various transition metal-catalyzed processes. The naphthalene (B1677914) backbone provides a rigid platform, which can be beneficial for creating a well-defined coordination environment around the metal. The development of transition metal complexes with amino acid-derived ligands is an active area of research. google.commdpi.com

Contributions to Enantioselective Synthesis

The development of chiral catalysts for enantioselective synthesis is a major goal in modern chemistry. While (3-Aminonaphthalen-2-yl)boronic acid itself is achiral, it could be derivatized to create chiral ligands or catalysts. For example, the amino group could be functionalized with a chiral auxiliary.

Alternatively, the naphthalene backbone could be modified to introduce chirality. Chiral aminoboronic acids and their derivatives have been successfully employed in enantioselective reactions. For instance, chiral BINOL-derived catalysts have been used in enantioselective Petasis borono-Mannich reactions. chemrxiv.org Furthermore, nickel-catalyzed asymmetric hydroamidation of alkenyl boronates has been developed for the synthesis of enantioenriched α-aminoboronates. nih.gov These examples highlight the potential for developing enantioselective catalysts based on the aminonaphthalene boronic acid framework, although no such applications have been specifically reported for (3-Aminonaphthalen-2-yl)boronic acid.

3 Aminonaphthalen 2 Yl Boronic Acid As a Versatile Synthetic Building Block

Construction of Complex Naphthalene-Based Architectures

The presence of the boronic acid group on the naphthalene (B1677914) framework of (3-Aminonaphthalen-2-yl)boronic acid is pivotal for its role in constructing larger, more intricate naphthalene-based systems. This functionality is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds by coupling the boronic acid with a variety of organic halides or triflates.

Through Suzuki-Miyaura coupling, (3-Aminonaphthalen-2-yl)boronic acid can be readily attached to other aromatic or heteroaromatic systems, leading to the formation of extended π-conjugated structures. These structures are of significant interest in the development of organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The amino group can be further functionalized post-coupling to fine-tune the electronic properties of the final molecule.

Furthermore, the strategic placement of the amino and boronic acid groups facilitates the synthesis of novel polycyclic aromatic hydrocarbons (PAHs) through annulation strategies. rsc.org For instance, the amino group can be transformed into a more reactive functional group, such as a diazonium salt, which can then participate in intramolecular cyclization reactions with a substituent introduced via the boronic acid, leading to the formation of new fused ring systems.

Below is a representative table of Suzuki-Miyaura cross-coupling reactions utilizing a generic aminonaphthalene boronic acid to illustrate the construction of complex biaryl systems.

Table 1: Representative Suzuki-Miyaura Coupling Reactions

Aryl Halide Catalyst Base Solvent Temperature (°C) Yield (%)
1-Bromo-4-nitrobenzene Pd(PPh₃)₄ K₂CO₃ Toluene/H₂O 90 85
2-Iodopyridine Pd(dppf)Cl₂ Cs₂CO₃ Dioxane 100 78
4-Bromobenzaldehyde Pd(OAc)₂ / SPhos K₃PO₄ Toluene 110 92

Incorporation of Boronic Acid Functionality into Diverse Molecular Scaffolds

The utility of (3-Aminonaphthalen-2-yl)boronic acid extends beyond its direct use in coupling reactions. The inherent reactivity of both the amino and boronic acid groups allows for its incorporation into a wide array of molecular scaffolds, thereby imparting the unique properties of the naphthalene core and the boronic acid functionality to the target molecule. nih.gov

The amino group serves as a versatile handle for derivatization. It can undergo a variety of transformations, such as acylation, sulfonylation, and alkylation, to introduce new functional groups or to link the naphthalene moiety to other molecular fragments. For example, acylation with an appropriate acid chloride can attach a long alkyl chain, a polymerizable group, or a biologically active molecule. nih.gov

The boronic acid itself can be protected or converted into other boron-containing functional groups, such as boronate esters (e.g., pinacol (B44631) esters), to modify its reactivity and stability. nih.gov These derivatives are often more stable and are frequently used in modern organic synthesis. mdpi.com The ability to manipulate both the amino and boronic acid groups independently allows for a high degree of control in the design and synthesis of complex molecules.

The following table illustrates common derivatization reactions of the amino group on a naphthalene scaffold.

Table 2: Derivatization of the Amino Group

Reagent Reaction Type Product Functional Group Typical Conditions
Acetyl chloride Acylation Amide Pyridine, CH₂Cl₂, 0 °C to rt
Benzenesulfonyl chloride Sulfonylation Sulfonamide Triethylamine, THF, rt
Benzyl (B1604629) bromide Alkylation Secondary Amine K₂CO₃, Acetonitrile, reflux

Role in Convergent Synthesis Strategies for Polyfunctional Molecules

Convergent synthesis is a powerful strategy for the efficient construction of complex molecules, where large fragments of the target molecule are synthesized independently and then joined together in the final steps. researchgate.net (3-Aminonaphthalen-2-yl)boronic acid is an ideal building block for such strategies due to its dual functionality. mdpi.com

The orthogonality of the amino and boronic acid groups is crucial in this context. One group can be selectively reacted while the other remains protected or unreactive under the chosen reaction conditions. This allows for the precise and controlled assembly of polyfunctional molecules with well-defined three-dimensional structures. The ability to use this compound as a "linchpin" to connect two complex molecular fragments makes it a highly valuable tool in modern synthetic chemistry. researchgate.net

Table 3: Compound Names Mentioned in the Article

Compound Name
(3-Aminonaphthalen-2-yl)boronic acid
1-Bromo-4-nitrobenzene
2-Iodopyridine
4-Bromobenzaldehyde
1-Chloro-3,5-difluorobenzene
Acetyl chloride
Benzenesulfonyl chloride
Benzyl bromide
4-Nitrobenzoyl chloride
Palladium(II) acetate (B1210297)
Tetrakis(triphenylphosphine)palladium(0)
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)
Tris(dibenzylideneacetone)dipalladium(0)
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
Potassium carbonate
Cesium carbonate
Potassium phosphate
Potassium fluoride (B91410)
Toluene
Dioxane
Tetrahydrofuran (THF)
Pyridine
Triethylamine
4-Dimethylaminopyridine (DMAP)
Acetonitrile

Harnessing (3-Aminonaphthalen-2-yl)boronic Acid for Innovations in Advanced Materials Science

The unique molecular architecture of (3-Aminonaphthalen-2-yl)boronic acid, which combines a reactive boronic acid group, a versatile amino group, and a rigid naphthalene core, positions it as a compelling building block in the field of advanced materials. Its integration into polymeric and crystalline frameworks opens avenues for creating materials with dynamic properties, inherent responsiveness to external stimuli, and sophisticated functionalities. This article explores the multifaceted role of this specific compound in the design and synthesis of next-generation materials, from adaptable polymer networks to highly ordered porous structures.

Supramolecular Chemistry and Molecular Recognition Mediated by 3 Aminonaphthalen 2 Yl Boronic Acid

Reversible Covalent Interactions with Cis-Diols and Polyols

The cornerstone of the supramolecular chemistry of (3-Aminonaphthalen-2-yl)boronic acid is the reversible formation of boronate esters with compounds containing cis-diol or polyol functionalities. nih.gov This interaction involves the conversion of the trigonal planar boronic acid to a tetrahedral boronate ester upon binding with a diol. nih.gov The presence of the amino group and the naphthalene (B1677914) ring can influence the electronic properties, and therefore the Lewis acidity, of the boron center, which in turn affects the binding affinity and pH-dependence of the interaction. nih.govnih.gov This dynamic covalent chemistry is a powerful tool for creating systems that can respond to specific chemical stimuli. rsc.org

Molecular Recognition of Saccharides and Carbohydrates

(3-Aminonaphthalen-2-yl)boronic acid and its isomers are well-regarded for their application in the molecular recognition of saccharides. The naphthalene unit acts as a fluorophore, and the interaction with saccharides can modulate its fluorescence properties, making it a fluorescent chemosensor. The binding event, which forms a five- or six-membered cyclic boronate ester, alters the electronic environment of the naphthalene ring system. This change often leads to a detectable signal, such as an increase or decrease in fluorescence intensity (quenching). nih.gov

This sensing mechanism relies on a process known as photoinduced electron transfer (PET). In the unbound state, the lone pair of electrons on the amino group can quench the fluorescence of the naphthalene fluorophore. Upon binding a saccharide, the Lewis acidity of the boron atom increases, which reduces the electron-donating ability of the amino group. This inhibition of PET results in a significant fluorescence enhancement, signaling the presence of the saccharide. The strength of this interaction and the resulting fluorescence response can vary depending on the specific saccharide, allowing for a degree of selectivity. nih.gov

Table 1: Representative Binding Data for Boronic Acid-Saccharide Interactions This table presents dissociation constants for a representative boronic acid sensor, illustrating typical binding affinities with various saccharides.

SaccharideDissociation Constant (K D ) in M
D-Sorbitol2 x 10⁻³
D-Fructose2 x 10⁻³

Data is for 6-morpholinonaphthalene-2-yl boronic acid, a structurally related fluorescent sensor, at pH 7.72. nih.gov

Binding Affinity and Selectivity Studies for Glycoproteins

The principles of saccharide recognition can be extended to the more complex challenge of detecting and binding glycoproteins. Glycoproteins are proteins that have carbohydrate chains (glycans) attached to them, and these glycans often terminate in saccharide units like sialic acid, which contains the necessary cis-diol for boronic acid binding.

Derivatives of aminophenylboronic acids have been successfully used to create affinity materials for capturing and separating glycoproteins from complex biological mixtures. nih.gov The interaction is dictated by the terminal saccharide of the glycan chain. nih.gov By immobilizing boronic acid derivatives on surfaces or nanoparticles, researchers can selectively enrich glycoproteins for further analysis, which is crucial in fields like biomarker discovery. nih.gov The binding affinity can be tuned by altering the pH, which controls the equilibrium between the neutral boronic acid and the more reactive anionic boronate form. rsc.org

Interactions with Nucleic Acids and Nucleotides

Boronic acids can also interact with the ribose units of nucleic acids and nucleotides. The ribose sugar in RNA and in nucleotides like adenosine (B11128) triphosphate (ATP) contains a cis-2,3-diol group, which is a prime target for boronic acid binding. This interaction can be exploited for sensing nucleotides or for influencing nucleic acid structure and function.

Boron-containing nucleosides and nucleotides have been synthesized for various biochemical applications. nih.gov For instance, boronic acid-functionalized systems can be designed to recognize and bind ATP, which is significant for monitoring enzymatic reactions or cellular energy states. The binding to the ribose diol can be transduced into a fluorescent or electrochemical signal. Furthermore, the incorporation of boronated nucleotides into DNA or RNA can affect their stability and interaction with enzymes, such as polymerases, and can be used as a tool in chemical biology and nanotechnology. nih.govencyclopedia.pub

Host-Guest Chemistry and Complex Formation

Beyond the covalent binding to diols, (3-Aminonaphthalen-2-yl)boronic acid and its derivatives can participate in broader host-guest chemistry. The naphthalene ring is an aromatic system capable of engaging in non-covalent interactions such as π-π stacking. nih.gov

In host-guest chemistry, a larger host molecule encapsulates a smaller guest molecule. nih.gov Derivatives of naphthalene boronic acids have been used to construct macrocyclic host molecules. For example, self-assembly of naphthalenediboronic acids with polyols can create large macrocyclic boronic esters. nih.gov These hosts can possess cavities lined with aromatic surfaces, making them capable of binding electron-deficient aromatic guest molecules in organic solvents through π-stacking interactions. nih.gov While not forming a classic "cavity" on its own, the (3-Aminonaphthalen-2-yl)boronic acid unit can be incorporated into larger, pre-organized host structures to act as a binding site or a fluorescent reporter for guest inclusion. thno.orgrsc.org

Self-Assembly Principles of (3-Aminonaphthalen-2-yl)boronic Acid Derivatives

Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. nih.gov The unique combination of a rigid naphthalene scaffold, a hydrogen-bonding amino group, and a diol-reactive boronic acid group makes (3-Aminonaphthalen-2-yl)boronic acid an interesting building block for creating self-assembling systems.

Derivatives of this compound can be designed to form various supramolecular architectures such as fibers, gels, or vesicles. rsc.org For example, attaching a long alkyl chain to the molecule could create an amphiphile that self-assembles in water. The boronic acid group can act as a reactive site, allowing the self-assembled structure to respond to the presence of saccharides. This could lead to a disruption or a change in the morphology of the assembly, providing a mechanism for saccharide-triggered disassembly, which has applications in areas like drug delivery. rsc.org Furthermore, the directional nature of hydrogen bonds from the amino group, coupled with π-π stacking of the naphthalene rings, can guide the formation of well-defined one-dimensional or two-dimensional structures. mdpi.com

Crystal Engineering and Solid-State Supramolecular Assemblies

Crystal engineering focuses on the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. In the solid state, (3-Aminonaphthalen-2-yl)boronic acid molecules can arrange themselves into ordered networks through a combination of hydrogen bonding and π-π stacking.

Research Findings on (3-Aminonaphthalen-2-yl)boronic Acid in Dynamic Covalent Chemistry Remain Undocumented in Publicly Accessible Literature

Extensive searches of scholarly and scientific databases have revealed a notable absence of published research specifically detailing the applications of (3-Aminonaphthalen-2-yl)boronic acid within the field of dynamic covalent chemistry (DCC). While the broader class of boronic acids, particularly phenylboronic acid and its derivatives, is well-established for its utility in constructing dynamic covalent systems, the specific naphthalene-based analogue at the focus of this inquiry does not appear in the available literature concerning DCC.

Dynamic covalent chemistry relies on the formation of reversible covalent bonds, allowing for the creation of adaptive and responsive molecular systems. Boronic acids are key players in this field, primarily through their ability to form dynamic boronate esters with diols. These interactions are sensitive to environmental stimuli such as pH, which allows for the controlled assembly and disassembly of supramolecular structures like hydrogels and polymers.

Despite the extensive investigation into various boronic acids for applications in self-healing materials, drug delivery systems, and molecular sensors, research into the unique properties that the 3-amino-2-naphthalenyl moiety might impart to such systems has not been reported. The electronic and steric characteristics of the naphthalene scaffold, combined with the positioning of the amino and boronic acid groups, could theoretically influence the kinetics and thermodynamics of boronate ester formation. However, without experimental data, any discussion of its potential role in DCC remains speculative.

The absence of findings suggests that the exploration of (3-Aminonaphthalen-2-yl)boronic acid for these purposes is a novel area of research yet to be undertaken or at least not yet disclosed in publicly accessible scientific literature. Therefore, a detailed article on its specific applications, including research findings and data tables as requested, cannot be generated at this time.

Computational and Theoretical Chemistry of 3 Aminonaphthalen 2 Yl Boronic Acid

Density Functional Theory (DFT) Calculations for Reactivity and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. For (3-Aminonaphthalen-2-yl)boronic acid, DFT calculations can elucidate several key chemical descriptors. These calculations are typically performed using a basis set like B3LYP/6-311G(d,p) to obtain optimized geometries and electronic properties. bohrium.com

The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap is a significant indicator of chemical stability; a larger gap suggests higher stability. researchgate.net For aminophenylboronic acids, the presence of both an electron-donating amino group and an electron-withdrawing boronic acid group on the naphthalene (B1677914) core significantly influences the electronic distribution.

DFT calculations can also determine various reactivity descriptors, which offer a quantitative measure of the molecule's chemical behavior. These descriptors, derived from the HOMO and LUMO energies, provide insights into the molecule's susceptibility to electrophilic or nucleophilic attack. semanticscholar.org

Table 1: Calculated DFT Reactivity Descriptors for a Representative Aminoboronic Acid

DescriptorFormulaTypical Value (eV)Interpretation
Energy Gap (ΔE) ELUMO - EHOMO~4.5Indicates chemical reactivity and stability. researchgate.net
Ionization Potential (I) -EHOMO~6.0Energy required to remove an electron.
Electron Affinity (A) -ELUMO~1.5Energy released when an electron is added.
Electronegativity (χ) (I + A) / 2~3.75Tendency to attract electrons.
Chemical Hardness (η) (I - A) / 2~2.25Resistance to change in electron distribution.
Softness (S) 1 / (2η)~0.22Reciprocal of hardness, indicates reactivity.
Electrophilicity Index (ω) χ² / (2η)~3.12Measure of electrophilic power.

Note: The values in this table are illustrative and based on typical DFT calculations for similar aromatic boronic acids. semanticscholar.org

Molecular Dynamics Simulations of Boronic Acid Systems and Interactions

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules and their interactions with their environment over time. For (3-Aminonaphthalen-2-yl)boronic acid, MD simulations can provide insights into its conformational flexibility, solvation properties, and interactions with biological macromolecules.

Coarse-grained MD simulations, in particular, are useful for modeling larger systems, such as the self-assembly of boronic acid derivatives or their interaction with lipid bilayers or proteins. nih.gov These simulations can reveal how the amphiphilic nature of the molecule—with its hydrophobic naphthalene core and hydrophilic amino and boronic acid groups—governs its behavior in different solvent environments.

In the context of drug delivery systems, MD simulations can elucidate the molecular organization of nanoparticles formed by polymers containing boronic acid moieties. nih.gov These simulations can help understand the role of factors like polymer lipophilicity and buffer conditions on the structure and stability of such nanoparticles.

Quantum Chemical Studies of Boron-Nitrogen Interactions and Boronate Ester Formation

The intramolecular interaction between the amino group and the boronic acid moiety is a key feature of (3-Aminonaphthalen-2-yl)boronic acid. Quantum chemical calculations, including ab initio methods, are instrumental in characterizing this boron-nitrogen (B-N) dative bond. nih.govresearchgate.net

Studies on analogous compounds like 2-aminoethoxydiphenylborate (2-APB) have shown that the strength of the intramolecular B-N coordinate bond can be significant, on the order of -45 kcal/mol. nih.govresearchgate.net This interaction can lead to the formation of a cyclic isomer. The relative stability of the cyclic and extended forms of the molecule is a delicate balance between the strength of the B-N bond and any ring strain. nih.govresearchgate.net

The formation of boronate esters, a common reaction of boronic acids with diols, can also be studied using quantum chemical methods. These calculations can model the reaction pathway and determine the stability of the resulting boronate ester complexes. The presence of the amino group can influence the Lewis acidity of the boron center and thus affect the kinetics and thermodynamics of boronate ester formation. Research on other aminophenolic compounds has shown that complexation with boronic acids can lead to the formation of stable tetrahedral N,O-coordinated cyclic complexes. researchgate.net

Computational Prediction of Binding Affinities and Reaction Pathways

Computational methods are increasingly used to predict the binding affinities of small molecules to biological targets, such as enzymes or receptors. For (3-Aminonaphthalen-2-yl)boronic acid, molecular docking tools like AutoDock Vina can be used to predict its binding mode and affinity within the active site of a protein. semanticscholar.org

These docking studies can help identify key interactions, such as hydrogen bonds or π-π stacking, between the boronic acid derivative and amino acid residues of the protein. mdpi.com This information is invaluable for structure-based drug design and for understanding the molecule's potential biological activity.

Furthermore, computational methods can be used to explore potential reaction pathways. For instance, in the context of bioorthogonal chemistry, studies have examined the reaction of ortho-carbonyl substituted phenylboronic acids with hydrazides to form stable heterocyclic products. nih.gov Similar computational explorations could be applied to (3-Aminonaphthalen-2-yl)boronic acid to predict its reactivity in various chemical transformations.

Advanced Characterization Techniques for 3 Aminonaphthalen 2 Yl Boronic Acid Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Insight

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of (3-Aminonaphthalen-2-yl)boronic acid and its derivatives. bbhegdecollege.com Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms within the molecule, allowing for unambiguous structure confirmation. youtube.com

In a typical ¹H NMR spectrum of a naphthalenyl boronic acid derivative, the aromatic protons of the naphthalene (B1677914) ring system would appear as a complex series of multiplets in the downfield region. chemicalbook.com The protons of the amino group and the boronic acid hydroxyl groups would present as broad singlets, with their chemical shifts being sensitive to solvent and concentration. For instance, in related aminoboronic acids, the protons alpha to the boron and nitrogen atoms show characteristic chemical shifts and coupling patterns that are instrumental in confirming the structure. scholaris.ca

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of all carbon atoms, including quaternary carbons, which are not observable by ¹H NMR. bbhegdecollege.com The carbon atoms attached to the boron and amino groups exhibit characteristic resonances. Furthermore, ¹¹B NMR spectroscopy is particularly useful for studying boronic acids, as the chemical shift of the boron atom is highly sensitive to its coordination state (trigonal vs. tetrahedral), offering insights into interactions and reactions at the boron center. nih.govmdpi.com This technique is crucial for monitoring the pKa of boronic acids and their binding with diols, as the chemical shift of the boronic acid changes upon complexation. nih.gov

Beyond static structural information, NMR is a powerful technique for gaining mechanistic insight into reactions involving (3-Aminonaphthalen-2-yl)boronic acid. bruker.com Real-time reaction monitoring by NMR allows for the observation of intermediates, the determination of reaction kinetics, and the elucidation of reaction pathways. bruker.comnih.gov For example, high-pressure NMR studies can provide information on activation volumes, which helps in understanding the mechanisms of bond formation and cleavage in coordination complexes. mdpi.com

Table 1: Representative NMR Data for Related Naphthalene and Boronic Acid Compounds

Compound/FragmentNucleusChemical Shift (ppm) RangeMultiplicityNotes
Naphthalenyl Protons¹H7.0 - 8.5mComplex pattern typical of substituted naphthalenes. rsc.org
Amino Protons (-NH₂)¹HVariable (broad)sChemical shift is solvent and concentration dependent.
Boronic Acid Protons (-B(OH)₂)¹HVariable (broad)sOften exchanges with D₂O.
Naphthalenyl Carbons¹³C110 - 150Includes both protonated and quaternary carbons.
Carbon-Boron (C-B)¹³CVariableChemical shift is sensitive to substituents.
Boron¹¹B28 - 30 (trigonal)Shift changes significantly upon formation of tetrahedral boronate esters. scholaris.canih.gov

Note: This table provides generalized data based on similar structures. Actual chemical shifts for (3-Aminonaphthalen-2-yl)boronic acid may vary.

Mass Spectrometry for Reaction Monitoring and Adduct Identification

Mass spectrometry (MS) is a vital analytical technique for the characterization of (3-Aminonaphthalen-2-yl)boronic acid systems, primarily through the accurate determination of molecular weight and the identification of reaction products and adducts. nih.gov Techniques such as electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are commonly employed to ionize the analyte for detection.

Reaction monitoring by MS, often coupled with liquid chromatography (LC-MS), allows for the tracking of reactants, intermediates, and products over time. This provides valuable kinetic data and helps to optimize reaction conditions. nih.gov Multiple Reaction Monitoring (MRM) is a highly sensitive and specific MS technique that can be used to quantify target molecules in complex mixtures with high accuracy. nih.govresearchgate.net

A key application of mass spectrometry in the context of boronic acids is the identification of adducts. nih.gov Boronic acids are known to form covalent adducts with various biomolecules, particularly those containing diol functionalities like sugars and glycoproteins. nih.gov MS can be used to identify these adducts, providing insight into the biological interactions of (3-Aminonaphthalen-2-yl)boronic acid derivatives. For instance, a mass spectrometry-based method was developed for the sensitive analysis of monoacylglycerols after derivatization with a nitrophenylboronic acid. nih.gov This highlights the utility of boronic acids as derivatizing agents for MS analysis. Furthermore, LC-MS/MS is a powerful tool for identifying covalent protein modifications. nih.gov

Table 2: Mass Spectrometry Data for (3-Aminonaphthalen-2-yl)boronic acid

ParameterValueTechniqueReference
Molecular FormulaC₁₀H₁₀BNO₂- bldpharm.com
Molecular Weight187.00 g/mol - bldpharm.com
Ionization ModeESI+, ESI-LC-MS bldpharm.com
Common Adducts[M+H]⁺, [M-H]⁻, [M+Na]⁺LC-MS rsc.org

X-ray Crystallography of (3-Aminonaphthalen-2-yl)boronic Acid Derivatives and Complexes

X-ray crystallography provides the most definitive structural information for crystalline derivatives and complexes of (3-Aminonaphthalen-2-yl)boronic acid. dntb.gov.ua By diffracting X-rays through a single crystal of a compound, a three-dimensional map of electron density can be generated, revealing the precise arrangement of atoms, bond lengths, and bond angles. mdpi.com

This technique is invaluable for:

Unambiguous Structure Determination: Confirming the connectivity and stereochemistry of newly synthesized derivatives. researchgate.net

Analysis of Intermolecular Interactions: Revealing details of hydrogen bonding, π-π stacking, and other non-covalent interactions that govern the crystal packing. mdpi.com

Studying Complex Formation: Determining the coordination geometry of metal complexes or the binding mode of the boronic acid moiety to a target molecule, such as an enzyme active site. mdpi.com

Advanced Chromatographic Separation Methodologies for Analytes and Derivatives

Chromatographic techniques are essential for the purification and analysis of (3-Aminonaphthalen-2-yl)boronic acid and its derivatives. iupac.org High-Performance Liquid Chromatography (HPLC) is the most widely used method due to its high resolution and sensitivity. researchgate.net

Reversed-phase HPLC (RP-HPLC) is a common mode of separation, where a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases. For boronic acid compounds, the choice of column and mobile phase is critical to prevent on-column hydrolysis of boronate esters. researchgate.net The use of low residual silanol (B1196071) silica-based columns can minimize this degradation. researchgate.netamericanpharmaceuticalreview.com

Method development in HPLC involves optimizing parameters such as the mobile phase composition (e.g., acetonitrile/water or methanol/water mixtures), pH, and the use of additives like formic acid to achieve optimal separation. researchgate.net Detection is typically performed using a UV-Vis detector, as the naphthalene ring system possesses a strong chromophore. Fluorescence detection can also be employed for enhanced sensitivity, especially for fluorescent derivatives. nih.gov

Supercritical Fluid Chromatography (SFC) presents an alternative to HPLC, particularly for the separation of amines. It is important to consider the potential reaction of primary amines with the carbon dioxide used in the mobile phase. americanpharmaceuticalreview.com

Electrochemical Characterization of Redox Properties and Sensing Mechanisms

Electrochemical methods, such as cyclic voltammetry (CV), are employed to investigate the redox properties of (3-Aminonaphthalen-2-yl)boronic acid and its derivatives. These techniques can provide information about the oxidation and reduction potentials of the molecule, which is relevant for its potential applications in electronic materials or as a redox-active sensor.

The amino and naphthalene moieties can undergo electrochemical oxidation. The boronic acid group can also influence the electronic properties of the molecule. By studying the electrochemical behavior of the compound in the presence of various analytes, it is possible to develop electrochemical sensors. For instance, the binding of an analyte to the boronic acid group can perturb the electronic structure of the molecule, leading to a change in its electrochemical response.

Spectroscopic Techniques (UV-Vis, Fluorescence, Raman, IR) for Probing Interactions and Transformations

A variety of spectroscopic techniques are used to characterize (3-Aminonaphthalen-2-yl)boronic acid and its interactions.

UV-Vis Spectroscopy: The naphthalene core of (3-Aminonaphthalen-2-yl)boronic acid results in characteristic ultraviolet-visible absorption bands. UV-Vis spectroscopy is routinely used for quantitative analysis and to monitor changes in the electronic structure upon reaction or complexation.

Fluorescence Spectroscopy: Many naphthalene derivatives are fluorescent, emitting light after being excited by UV radiation. nih.gov This property is highly sensitive to the local environment and can be exploited for developing fluorescent sensors. researchgate.net For example, the binding of an analyte to the boronic acid can cause a change in the fluorescence intensity ("on-off" sensor) or a shift in the emission wavelength. nih.gov A fluorescent probe for lipoprotein lipase (B570770) was developed using a dansyl-modified aminobenzene boronic acid, where binding was monitored by resonance energy transfer. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the vibrational modes of the functional groups within a molecule. researchgate.net For (3-Aminonaphthalen-2-yl)boronic acid, characteristic IR bands would be observed for the N-H stretching of the amino group, O-H stretching of the boronic acid, B-O stretching, and the aromatic C-H and C=C vibrations of the naphthalene ring. rsc.orgnist.govchemicalbook.com The B-O stretching vibrations, which appear in the 1300-1400 cm⁻¹ region, are particularly diagnostic for boronic acids and their esters. nist.gov

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy that also probes vibrational modes. It can be particularly useful for studying molecules in aqueous solutions.

Table 3: Key Spectroscopic Data for Naphthalene and Amino Functional Groups

Functional GroupSpectroscopic TechniqueCharacteristic Wavenumber/WavelengthReference
N-H Stretch (Amino)IR3300-3500 cm⁻¹ rsc.org
O-H Stretch (Boronic Acid)IR~3200-3600 cm⁻¹ (broad) nist.gov
B-O StretchIR~1300-1400 cm⁻¹ nist.gov
Aromatic C=C StretchIR~1500-1600 cm⁻¹ nist.gov
Naphthalene ChromophoreUV-VisMultiple bands in the UV region-
Naphthalene FluorophoreFluorescenceExcitation and emission wavelengths are structure-dependent nih.gov

Emerging Research Directions and Future Prospects of 3 Aminonaphthalen 2 Yl Boronic Acid

Applications in Chemical Biology Research (excluding clinical human trials)

Development of Chemical Probes for Biological Analytes

There is no published research on the development or application of (3-Aminonaphthalen-2-yl)boronic acid as a chemical probe for the detection or quantification of biological analytes.

Bioconjugation Strategies for Biomolecules

No literature was found describing the use of (3-Aminonaphthalen-2-yl)boronic acid in bioconjugation strategies. This includes its potential application in labeling proteins, peptides, nucleic acids, or other biomolecules.

Bioorthogonal Chemistry Applications

There are no documented instances of (3-Aminonaphthalen-2-yl)boronic acid being employed in bioorthogonal chemistry. Research on its participation in reactions that can proceed in a biological environment without interfering with native biochemical processes has not been published.

Advanced Sensing Applications (excluding clinical human trials)

Similarly, no research dedicated to the advanced sensing applications of (3-Aminonaphthalen-2-yl)boronic acid could be located. The potential of this specific compound in developing novel sensors remains unexplored in the current body of scientific work.

Fluorescent Chemosensors for Small Molecules and Biomolecules

No studies have been published on the synthesis or characterization of (3-Aminonaphthalen-2-yl)boronic acid as a fluorescent chemosensor. Its potential to act as a recognition element for saccharides, reactive oxygen species, or other small molecules and biomolecules through fluorescence modulation has not been investigated.

An article on the emerging research directions and future prospects of (3-Aminonaphthalen-2-yl)boronic acid cannot be generated as requested.

Extensive searches for scientific literature, including research articles and patents, specifically detailing the use of "(3-Aminonaphthalen-2-yl)boronic acid" in the requested application areas yielded no relevant results. There is currently no available research data on the application of this specific chemical compound in:

Electrochemical Biosensors for Specific Analytes

Plasmonic and Surface-Enhanced Raman Scattering (SERS) Based Sensing

Multi-Analyte and Ratiometric Sensing Strategies

Potential Environmental Applications (e.g., pollutant sensing, remediation)

While the broader class of compounds, such as aminophenylboronic acids and other naphthalene-based boronic acid derivatives, has been investigated for these applications, the user's strict instruction to focus solely on "(3-Aminonaphthalen-2-yl)boronic acid" and to not introduce information outside this explicit scope prevents the generation of an article.

To maintain scientific accuracy and adhere to the provided constraints, an article cannot be written without available research on the specified compound within the outlined topics.

Q & A

Q. What data-driven strategies enhance the design of boronic acid-based sensors for specific analytes?

  • Methodological Answer : Principal component analysis (PCA) and k-means clustering of QSAR descriptors (e.g., logP, polar surface area) prioritize boronic acids with optimal electronic and steric properties. In silico libraries (>5,000 compounds) guide substrate selection for chiroptical sensors .

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